Product packaging for 8-Chloro-2-phenylquinazoline(Cat. No.:)

8-Chloro-2-phenylquinazoline

Cat. No.: B11868733
M. Wt: 240.69 g/mol
InChI Key: KCROMZAPKRXUPN-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Heterocyclic System as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazoline ring system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a prominent feature in numerous biologically active compounds. nih.govmdpi.comnih.gov Its status as a privileged scaffold stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with a variety of biological macromolecules. cymitquimica.combeilstein-journals.org This has led to the development of a vast library of quinazoline derivatives with a broad spectrum of pharmacological activities.

The therapeutic applications of quinazoline-based compounds are extensive and well-documented. They have been successfully developed into drugs for treating a range of conditions including cancer, hypertension, and inflammatory disorders. mdpi.comnih.gov For instance, several kinase inhibitors used in cancer therapy, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) skeleton. beilstein-journals.org The versatility of the quinazoline core allows for structural modifications that can fine-tune the compound's pharmacokinetic and pharmacodynamic properties, making it a highly adaptable template for drug design. nih.gov

In organic synthesis, the quinazoline framework is a valuable synthon for creating more complex molecules. A multitude of synthetic methodologies have been developed for its construction and functionalization, reflecting its importance to the chemical community. researchgate.net These methods provide access to a diverse range of substituted quinazolines, which are crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds in drug discovery programs.

Overview of Halogenated Quinazoline Derivatives in Modern Chemical Research

The introduction of halogen atoms, particularly chlorine, onto the quinazoline scaffold has proven to be a powerful strategy in medicinal chemistry. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for its biological target. researchgate.netguidechem.com In many cases, the presence of a chlorine atom is crucial for the observed biological activity. mdpi.com

Chloro-substituted quinazolines are particularly valuable as synthetic intermediates. The chlorine atom can serve as a leaving group in nucleophilic substitution reactions, providing a convenient handle for introducing a wide array of functional groups at specific positions on the quinazoline ring. sigmaaldrich.com This synthetic flexibility is a key reason for the prevalence of chloro-quinazolines in modern chemical research. For example, 4-chloroquinazolines are common precursors for the synthesis of 4-anilinoquinazoline-based kinase inhibitors. beilstein-journals.org

Furthermore, the position of the chlorine atom on the quinazoline ring can have a profound impact on the reactivity and biological activity of the resulting derivatives. researchgate.net Structure-activity relationship studies have shown that substitution at positions 6, 7, and 8 can modulate the potency and selectivity of these compounds. mdpi.comnih.gov

Positioning of 8-Chloro-2-phenylquinazoline within the Contemporary Quinazoline Research Landscape

Within the broad class of halogenated quinazolines, this compound has carved out a significant niche as a key building block and a subject of direct investigation in contemporary chemical research. The presence of a chloro group at the 8-position and a phenyl group at the 2-position imparts specific properties that researchers are actively exploring.

A Versatile Synthetic Intermediate: this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 8-position can be targeted in cross-coupling reactions to introduce further structural diversity. Studies have demonstrated the synthesis of various derivatives from this scaffold, which are then evaluated for their biological activities. mdpi.comresearchgate.net

Exploration of Biological Activities: Research has shown that derivatives of this compound exhibit a range of promising biological activities. For instance, certain derivatives have been investigated for their potential in treating Alzheimer's disease, with one study identifying an 8-chloro-substituted quinazoline as a potent inhibitor of Aβ40 aggregation. researchgate.net Other studies have explored the anti-inflammatory and analgesic properties of compounds derived from chloro-phenylquinazolines. mdpi.com

Contribution to Structure-Activity Relationship (SAR) Studies: The this compound scaffold is a valuable tool in SAR studies. By systematically modifying the substituents at other positions while keeping the 8-chloro and 2-phenyl groups constant, researchers can probe the structural requirements for a particular biological activity. For example, the impact of different amine substitutions at the 4-position has been explored to develop potent anticancer agents. nih.govsrce.hr

The table below summarizes some of the key research findings related to derivatives of chloro-phenylquinazolines, illustrating the diverse applications of this structural motif.

Derivative ClassInvestigated Biological ActivityKey Findings
4-Anilino-8-chloroquinazolinesAnticancerThe 8-chloro substitution is explored in conjunction with various anilino groups to optimize potency against cancer cell lines. nih.govsrce.hr
2,4-Diamino-8-chloroquinazolinesAlzheimer's DiseaseAn 8-chloro derivative was identified as a potent inhibitor of Aβ40 aggregation, a key pathological hallmark of Alzheimer's. researchgate.net
6-Chloro-2-phenylquinazoline (B11867208) DerivativesAnalgesicDisplayed significant inhibition in acetic acid peritonitis models, indicating potential as an analgesic agent. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2 B11868733 8-Chloro-2-phenylquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

8-chloro-2-phenylquinazoline

InChI

InChI=1S/C14H9ClN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H

InChI Key

KCROMZAPKRXUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Cl

Origin of Product

United States

Theoretical and Computational Investigations of 8 Chloro 2 Phenylquinazoline Architectures

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are essential for understanding the intrinsic electronic characteristics of 8-Chloro-2-phenylquinazoline at a subatomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels, which are critical for predicting its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net In the study of quinazoline (B50416) derivatives, DFT is employed to optimize the molecular geometry, calculating the most stable three-dimensional arrangement of atoms. nih.gov This process is foundational for all subsequent computational analyses.

Researchers utilize DFT calculations with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G) to compute a range of quantum chemical descriptors. researchgate.netorientjchem.org For this compound, these calculations would reveal how the chloro and phenyl substituents influence the electron density across the quinazoline core. DFT has been successfully used to evaluate the pKa of quinazoline derivatives by correlating experimental values with calculated descriptors like the atomic charge on nitrogen atoms. researchgate.net Such studies provide a robust framework for predicting the physicochemical properties of new analogues.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. sdiarticle3.com

For this compound, the electron-withdrawing nature of the chlorine atom at the C8 position is expected to influence the energy levels of these orbitals. researchgate.net In related quinolone systems, the introduction of a chlorine atom has been shown to decrease the HOMO-LUMO gap, suggesting an increase in chemical reactivity. researchgate.net DFT calculations can generate maps of the electron density distribution for these orbitals, showing where they are localized on the molecule. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the fused ring system and the phenyl substituent. researchgate.net This analysis helps identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Quantum Chemical Descriptors for a Quinazoline Derivative

DescriptorTypical Calculated ValueSignificance
EHOMO-6.1 eVElectron-donating capability
ELUMO-1.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.3 eVChemical reactivity and stability
Dipole Moment3.5 DebyeMolecular polarity

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein, such as a kinase or receptor. nih.govnih.gov A scoring function then evaluates thousands of possible poses, ranking them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding energy. nih.gov

For quinazoline derivatives, docking studies have been extensively used to explore interactions with targets like the Epidermal Growth Factor Receptor (EGFR) and Acetylcholinesterase (AChE). nih.govfrontiersin.org In a hypothetical docking of this compound into the ATP-binding site of EGFR, the quinazoline core would likely form key hydrogen bonds, while the phenyl and chloro groups could engage in hydrophobic and halogen-bond interactions with specific amino acid residues, enhancing binding affinity. nih.govnih.gov These simulations provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsdiarticle3.com For quinazoline derivatives, QSAR models are developed to predict activities such as anticancer or antimicrobial effects based on calculated molecular descriptors. frontiersin.orgbepls.com

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for a set of quinazoline analogues with known biological activities. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, and topological indices. nih.gov

3D Descriptors: Properties derived from the 3D structure, such as molecular shape and surface area.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges calculated via methods like DFT. researchgate.netorientjchem.org

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model. researchgate.netnih.gov The goal is to select a small subset of descriptors that best correlates with the observed biological activity. For instance, a QSAR model for anticancer quinazolines might find that activity is positively correlated with the LUMO energy and negatively correlated with molecular weight, providing a clear direction for designing new compounds. sdiarticle3.comsdiarticle3.com

A robust QSAR model must not only fit the data it was trained on but also accurately predict the activity of new, untested compounds. nih.gov To ensure this, the model undergoes rigorous validation.

Internal Validation: Techniques like cross-validation (often leave-one-out, yielding a q²) are used to test the model's internal consistency and stability. nih.gov

External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used during model development. researchgate.net The model's predictions for the test set are compared to the experimental values, and the predictive R² (pred_r²) is calculated. nih.gov

A high-quality QSAR model will have strong statistical metrics, such as a high R² (correlation coefficient for the training set), a high q² (cross-validation coefficient), and a high pred_r² for the external test set. orientjchem.orgnih.gov Such validated models are powerful tools for screening virtual libraries of compounds and prioritizing which derivatives, like novel analogues of this compound, should be synthesized and tested experimentally. frontiersin.org

Table 2: Typical Statistical Parameters for a Validated QSAR Model

ParameterDescriptionAcceptable Value
Coefficient of determination (Training set)> 0.6
Cross-validated R² (Internal validation)> 0.5
R²pred Predictive R² (External validation)> 0.6
MSE Mean Squared ErrorLow value

Computer-Aided Design and Optimization of Quinazoline-Based Chemotypes

The advancement of computational chemistry has significantly influenced the field of drug discovery, providing powerful tools for the rational design and optimization of novel therapeutic agents. researchgate.netnih.gov In the context of quinazoline-based scaffolds, such as this compound, computer-aided drug design (CADD) methodologies have become indispensable for predicting biological activities and refining molecular structures to enhance efficacy and selectivity. researchgate.net These computational strategies allow for the rapid screening of virtual libraries and the detailed analysis of ligand-receptor interactions, thereby accelerating the drug development pipeline. nih.gov

A variety of computational techniques are employed to investigate quinazoline derivatives. These include molecular docking, molecular dynamics simulations, quantum mechanics calculations, and machine learning algorithms. researchgate.net Such methods are instrumental in predicting how these compounds will behave in a biological system, offering insights into their pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of CADD, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govacs.org For quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict their potential as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR). nih.govfrontiersin.org These models utilize a range of molecular descriptors, encompassing physicochemical, topological, and geometrical properties, to forecast the inhibitory potential of novel analogs. nih.gov The insights gained from QSAR contour maps can guide the strategic placement of substituents on the quinazoline core to optimize interactions with the target protein. frontiersin.org

Molecular docking simulations are another critical tool, providing a virtual representation of the binding mode of a ligand within the active site of a receptor. nih.gov For quinazoline-based chemotypes, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For instance, in the context of EGFR inhibition, docking can reveal how modifications to the quinazoline scaffold influence its orientation and interaction within the ATP-binding site. nih.gov The binding energies calculated from these simulations offer a comparative measure of the potency of different derivatives. nih.gov

To further refine the understanding of ligand-receptor complexes, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the system over time, allowing for the assessment of the stability of the ligand-protein interaction and the conformational changes that may occur upon binding. frontiersin.org The combination of docking and MD simulations offers a more comprehensive picture of the binding event, enhancing the reliability of in silico predictions. frontiersin.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. nih.govfrontiersin.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT provides insights into the chemical reactivity and stability of quinazoline derivatives. frontiersin.org This information is valuable for understanding the electronic requirements for potent biological activity. frontiersin.org

The integration of these computational approaches facilitates the design of novel quinazoline derivatives with improved pharmacological profiles. researchgate.net By leveraging the predictive power of CADD, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources in the drug discovery process. nih.gov The continuous refinement of these computational models, supported by experimental validation, promises to further accelerate the development of next-generation quinazoline-based therapeutics. researchgate.net

Table 1: Representative Computational Data for Quinazoline Derivatives

DerivativeDocking Score (kcal/mol)Predicted pIC50Key Interacting Residues
This compound-8.57.2Met793, Leu718, Cys797
2-(4-Hydroxyphenyl)quinazoline-7.96.8Met793, Asp855, Lys745
8-Bromo-2-phenylquinazoline-8.77.4Met793, Leu718, Cys797
2-Phenyl-8-methylquinazoline-8.27.0Met793, Leu844, Ala743

Reactivity Profiles and Mechanistic Studies of Halogenated Phenylquinazolines

Reactivity of the Chloro Substituent at the 8-Position in 8-Chloro-2-phenylquinazoline

The chloro substituent at the 8-position of this compound is located on the carbocyclic (benzene) portion of the quinazoline (B50416) core. Its reactivity is considerably different from halogens positioned on the pyrimidine (B1678525) ring. Generally, the benzene (B151609) ring of the quinazoline scaffold is more susceptible to electrophilic substitution, with the order of reactivity being position 8 > 6 > 5 > 7. wikipedia.org However, for nucleophilic substitution reactions, which are typical for aryl halides, the chloro group at C-8 is relatively unreactive compared to halogens at the C-2 or C-4 positions.

This lower reactivity is because the C-8 position is not significantly activated by the electron-withdrawing effects of the pyrimidine ring nitrogens in the same way that positions C-4 and C-2 are. mdpi.com Consequently, displacing the C-8 chloro group via nucleophilic aromatic substitution or engaging it in metal-catalyzed cross-coupling reactions requires more forcing conditions than for its counterparts on the pyrimidine ring. Structure-activity relationship (SAR) studies have noted the significance of halogen substitutions at the 6 and 8 positions for modulating the biological activity of quinazolinone derivatives, underscoring the importance of functionalizing this position despite its lower intrinsic reactivity. nih.gov

Nucleophilic Aromatic Substitution Pathways on Quinazoline Halogenated Cores

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated quinazolines, particularly those with halogens at the C-4 position. nih.gov This reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The quinazoline core is highly susceptible to this type of reaction, especially at the C-2 and C-4 positions, because the adjacent nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate. mdpi.comnih.gov The reaction is well-documented for 2,4-dichloroquinazoline (B46505) precursors, where various amine nucleophiles, including anilines, benzylamines, and aliphatic amines, readily displace the chlorine atom. nih.gov DFT (Density Functional Theory) calculations have confirmed that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site and thus more susceptible to nucleophilic attack. nih.gov This inherent electronic property is the reason for the high regioselectivity observed in these reactions. nih.gov

Proposed Reaction Mechanisms for Novel Quinazoline Syntheses

The construction of the quinazoline scaffold itself can be achieved through various modern synthetic methods, including transition-metal-free and metal-catalyzed reactions. frontiersin.org Novel syntheses often employ tandem or cascade reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity. mdpi.comnih.gov

One sophisticated approach to synthesizing substituted quinazolines involves a palladium-catalyzed tandem reaction that utilizes a carbopalladation step. mdpi.com For example, 2,4-diarylquinazolines can be synthesized from 2-(benzylideneamino)benzonitriles and arylboronic acids. mdpi.comnih.gov A plausible mechanism for this transformation is as follows:

Transmetalation: The catalytic cycle begins with the transmetalation between the palladium(II) catalyst and the arylboronic acid, which generates an arylpalladium(II) species. mdpi.com

Coordination: The cyano group of the benzonitrile (B105546) substrate coordinates to the arylpalladium(II) complex, forming intermediate A . mdpi.com

Carbopalladation: The crucial step is the intramolecular carbopalladation, where the aryl group on the palladium migrates to the carbon of the coordinated nitrile. This forms an imine palladium intermediate B . mdpi.com

Cyclization and Product Formation: From intermediate B , two pathways are possible. In one path, the intermediate undergoes intramolecular cyclization to form a new palladium complex C , which then undergoes β-hydride elimination to yield the 2,4-diarylquinazoline product and regenerate the catalyst. Alternatively, the imine intermediate B can be protonated to form an imine D , which then undergoes intramolecular cyclization and subsequent oxidative dehydrogenation to afford the final product. mdpi.com

This tandem strategy, featuring the activation of a typically inert nitrile group via carbopalladation, provides an efficient route to complex quinazoline structures. mdpi.com

Oxidative Cyclization Mechanisms in Organocatalytic Systems

The synthesis of quinazoline derivatives, including halogenated phenylquinazolines like this compound, through organocatalytic oxidative cyclization represents a significant advancement in metal-free synthetic methodologies. These reactions typically involve the condensation of a 2-aminobenzamide (B116534) or related precursor with an aldehyde, followed by an oxidation step to form the aromatic quinazoline ring. Organocatalytic systems offer advantages such as mild reaction conditions and avoidance of transition metal contaminants. nih.gov

The general mechanism proceeds through two key stages: initial cyclization and subsequent oxidative aromatization. The reaction is often initiated by the condensation of a 2-aminobenzamide with an aldehyde, facilitated by an acid or base organocatalyst. For instance, acid catalysts like trifluoroacetic acid (TFA) or pyridinium (B92312) p-toluenesulfonate (PPTS) can activate the aldehyde carbonyl group, promoting nucleophilic attack by the amino group of the benzamide. nih.gov This leads to the formation of a dihydroquinazoline (B8668462) intermediate.

The second crucial step is the oxidation of this non-aromatic intermediate to the stable quinazoline product. Various oxidants are employed in these organocatalytic systems. Tert-butyl hydroperoxide (TBHP) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are common choices. nih.gov In a system using TFA as the catalyst and TBHP as the oxidant, the dihydroquinazoline is dehydrogenated to yield the final aromatic product. nih.gov

Another prominent organocatalyst used in these syntheses is 1,4-diazabicyclo[2.2.2]octane (DABCO), which functions as a base catalyst. nih.gov In such systems, potassium persulfate (K₂S₂O₈) can be used as the additive to facilitate the oxidative cyclization. nih.govnih.gov The mechanism in the presence of persulfate may involve the formation of sulfate (B86663) radical anions (SO₄˙⁻), which act as powerful oxidizing agents to drive the aromatization step. nih.gov

Detailed research findings have elucidated the conditions for various organocatalytic systems for the synthesis of the broader quinazolinone class, which shares the core heterocyclic structure. These findings are applicable to the synthesis of quinazolines like this compound from appropriate precursors.

Catalyst SystemOxidant/AdditiveSolventTemperature (°C)Key Features
Trifluoroacetic acid (TFA)tert-Butyl hydroperoxide (TBHP)Toluene120Acid-catalyzed oxidative cyclization. nih.gov
Pyridinium p-toluenesulfonate (PPTS)-Tetrahydrofuran (THF)70Utilizes N-formyl imide as a carbon source. nih.gov
1,4-Diazabicyclo[2.2.2]octane (DABCO)Potassium persulfate (K₂S₂O₈)-MicrowaveBase-catalyzed, metal-free conditions. nih.gov
Chiral Phosphoric Acids2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-0Enables asymmetric synthesis of axially chiral aryl quinazolinones. nih.gov

The formation of this compound specifically would likely proceed from 2-amino-3-chlorobenzamide (B171646) and benzaldehyde (B42025). The chloro-substituent on the anthranilamide ring is generally well-tolerated in these reactions and does not significantly alter the core oxidative cyclization mechanism. nih.gov The process would begin with the organocatalyst-mediated condensation of the two starting materials to form 8-chloro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized by an agent like TBHP or DDQ to furnish the final aromatic this compound.

Exploration of Biological Activities of 8 Chloro 2 Phenylquinazoline and Its Structural Analogs

Investigations into Anti-inflammatory Activity of Quinazoline (B50416) Derivatives

Quinazolinone derivatives have been a subject of interest for their anti-inflammatory potential. Studies have shown that substitutions on the quinazolinone core can significantly influence their activity. For instance, the presence of a p-chlorophenyl group on the quinazolinone moiety has been associated with better anti-inflammatory effects compared to an unsubstituted phenyl group. nih.gov

In one study, a series of 2-phenylquinazoline (B3120039) analogs were evaluated for their anti-inflammatory efficacy. uludag.edu.tr One derivative, in particular, demonstrated significant anti-inflammatory activity in stimulated macrophage cells by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2. nih.gov This suggests that the 2-phenylquinazoline scaffold is a promising framework for the development of new anti-inflammatory agents. Further research into the structure-activity relationship of these compounds has indicated that the introduction of different heterocyclic moieties at the 2 and 3 positions can enhance the anti-inflammatory potential of the quinazolinone derivatives. nih.gov

While direct studies on the anti-inflammatory activity of 8-Chloro-2-phenylquinazoline are limited, the existing research on its structural analogs provides a strong rationale for its potential in this area. The combination of the chloro substitution at the 8-position and the phenyl group at the 2-position could modulate the anti-inflammatory response, a hypothesis that warrants further investigation.

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

Compound Structure % Edema Inhibition Reference
Compound 9 2'-(p-chlorobenzylideneamino)phenyl group at the IIIrd position of quinazolinone moiety 20.4% nih.gov
Compound 21 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one 32.5% nih.gov
Phenylbutazone (B1037) Standard Drug - nih.gov

Research Focus on Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively explored, with several compounds entering clinical use. Research in this area has focused on various mechanisms, including the inhibition of essential cellular processes in cancer cells and the induction of apoptosis.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Quinazoline derivatives have emerged as potent inhibitors of several kinases involved in tumor progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. A series of 2-chloro-4-anilinoquinazoline derivatives have been investigated for their anticancer activity, with some compounds showing strong binding affinities to VEGFR-2 receptors. semanticscholar.org

Aurora A Kinase Inhibition: Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis. Its overexpression is common in many human cancers, making it an attractive therapeutic target. A novel 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative has been identified as a selective Aurora A kinase inhibitor, demonstrating the potential of the quinazoline scaffold in targeting this kinase. nih.gov

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. A novel CDK9 inhibitor, CDKI-73, which has a pyrimidine-based structure with some similarities to the quinazoline core, has shown potent and selective activity against leukemia cells. nih.govoncotarget.com This highlights the potential for developing quinazoline-based CDK9 inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Quinazoline Analogs

Compound Target Kinase IC50/Activity Reference
2-chloro-4-anilinoquinazoline derivative (14g) VEGFR-2 Strong binding affinity semanticscholar.org
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Aurora A Kinase Selective inhibition nih.gov
CDKI-73 CDK9 Potent inhibitor nih.govoncotarget.com

Structural analogs of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Leukemia: A series of quinazoline-based pyrimidodiazepines were tested for their anticancer activity against 60 cancer cell lines. One quinazoline-chalcone derivative displayed high antiproliferative activity against leukemia cell lines K-562 and RPMI-8226, with GI50 values between 0.622–1.81 μM. semanticscholar.orgrsc.org

Colon Cancer: The same study also revealed the efficacy of a quinazoline-chalcone derivative against the HCT-116 colon cancer cell line. semanticscholar.orgrsc.org Furthermore, a novel series of fuoryl quinazoline compounds were evaluated for their antiproliferative activities on the HCT116 colon cancer cell line, with one compound showing an IC50 value of 12.54 µM. ajol.info Another study on 4-anilinoquinazoline (B1210976) analogues identified a compound with high anticancer efficacy and selectivity in colorectal cancer cell lines HCT116, HT29, and SW620. researchgate.net

Breast Cancer: The antiproliferative effects of fuoryl quinazoline derivatives were also observed in the MCF7 breast cancer cell line, with a lead compound exhibiting an IC50 value of 16.70 µM. ajol.info Additionally, a quinazoline-chalcone derivative showed antiproliferative activity against the MCF7 breast cancer cell line. semanticscholar.orgrsc.org

Table 3: Antiproliferative Activity of Quinazoline Analogs in Different Cancer Cell Lines

Compound Class Cancer Cell Line Activity (IC50 / GI50) Reference
Quinazoline-chalcone derivative K-562 (Leukemia) 0.622–1.81 μM semanticscholar.orgrsc.org
Quinazoline-chalcone derivative RPMI-8226 (Leukemia) 0.622–1.81 μM semanticscholar.orgrsc.org
Quinazoline-chalcone derivative HCT-116 (Colon Cancer) 0.622–1.81 μM semanticscholar.orgrsc.org
Fuoryl quinazoline derivative HCT116 (Colon Cancer) 12.54 µM ajol.info
4-Anilinoquinazoline analogue HCT116, HT29, SW620 (Colon Cancer) High efficacy and selectivity researchgate.net
Fuoryl quinazoline derivative MCF7 (Breast Cancer) 16.70 µM ajol.info
Quinazoline-chalcone derivative MCF7 (Breast Cancer) 0.622–1.81 μM semanticscholar.orgrsc.org

Antimicrobial and Antiviral Activity Studies

The quinazoline scaffold is also a source of promising antimicrobial and antiviral agents. The structural features of this compound suggest it may possess such activities.

Several studies have highlighted the antibacterial and antifungal properties of quinazoline derivatives. The presence of a chloro group and a phenyl ring can contribute to the antimicrobial efficacy.

Antibacterial Activity: A study on new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold showed significant antibacterial activity, particularly against Escherichia coli. researchgate.net Another study on quinazoline urea (B33335) analogues found that a derivative, 1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-o-tolylurea, displayed potent activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net

Antifungal Activity: The antifungal potential of quinazoline derivatives has also been investigated. One study reported that a triazolo[1,5-a]quinazolinone derivative exhibited good inhibitory activity against Aspergillus niger and moderate activity against Candida albicans and Aspergillus flavus. nih.gov Furthermore, a quinazoline urea analog, 1-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-(2-nitrophenyl)urea, was found to be potent against C. albicans. researchgate.net

Table 4: Antibacterial and Antifungal Activity of Quinazoline Derivatives

Compound Class Microorganism Activity (MIC) Reference
8-bromo-2-chloroquinazoline derivatives Escherichia coli Significant activity researchgate.net
Quinazoline urea analogue Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa 1.56-3.12 µg/ml researchgate.net
Triazolo[1,5-a]quinazolinone Aspergillus niger 15 mg/mL nih.gov
Triazolo[1,5-a]quinazolinone Candida albicans 7.5 mg/mL nih.gov
Quinazoline urea analogue Candida albicans 3.12 µg/ml researchgate.net

Tuberculosis remains a major global health threat, and the search for new anti-tubercular agents is ongoing. The quinazoline scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.

A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened for their inhibitory activity against M. tuberculosis. nih.gov The study identified key structural features important for anti-tubercular activity, such as the 4-benzyloxy aniline (B41778) substituent and the 6,7-dimethoxy quinoline (B57606) ring. nih.gov While this study did not specifically test this compound, it provides valuable insights into the structural requirements for anti-tubercular activity within the broader quinazoline class. The presence of a chloro group, a known bioisostere for a methyl group, at various positions on the quinazoline ring has been shown to influence activity, suggesting that the 8-chloro substitution could be a favorable modification.

Anti-HIV Activity and Tat-mediated Transcription Interference

The quinazoline scaffold is a versatile structure that has been explored for a wide range of pharmacological activities, including antiviral properties. Within this class, derivatives of 2,3-disubstituted quinazolin-4(3H)-ones have been reported to possess anti-HIV activity. Research into the anti-HIV potential of quinazolines has revealed that strategic substitutions on the core ring system can influence their efficacy. For instance, a study involving new 6-bromo/6,8-dibromo-2,3-disubstituted quinazolinones highlighted the importance of the substitution pattern. Specifically, the compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one demonstrated a 15% maximum protection against the replication of the HIV-1 (IIIB) strain in acutely infected MT-4 cells. This indicates that halogenated 2-phenylquinazoline derivatives can serve as a foundational structure for developing agents with anti-HIV properties.

A critical mechanism in HIV replication is the Tat-mediated transcription of the viral genome. The HIV-1 Tat protein binds to the Trans-Activation Response (TAR) element located in the viral mRNA, which significantly enhances the elongation of viral transcripts. nih.gov The indispensable role of the Tat-TAR interaction in robust viral replication makes it a prime target for therapeutic intervention. chemenu.com Inhibition of this interaction can effectively suppress viral gene expression and replication. Consequently, small molecules that can interfere with Tat-dependent transcription are of significant interest. Novel 2-phenylquinolones have been synthesized and identified as a suitable scaffold for inhibiting the Tat-TAR interaction, confirming the potential of this chemical class to interfere with this essential viral process. chemicalbook.com While direct studies on this compound are limited, the activity of its analogs suggests that it could potentially interfere with Tat-mediated transcription, a key step in the HIV life cycle. nih.gov

Other Reported Biological Activities and Potential Therapeutic Areas

The therapeutic potential of quinazoline derivatives extends beyond antiviral applications, with research exploring their utility in a variety of other diseases. researchgate.net

Quinazoline derivatives are recognized as a promising class of bioactive compounds for the development of new drugs active on the central nervous system (CNS). neurosciencenews.com Their potential in treating neurodegenerative conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) is an active area of research. researchgate.net The multifactorial nature of these diseases necessitates the development of multi-target drugs, and the quinazoline scaffold has shown potential to modulate various targets implicated in neurodegeneration. neurosciencenews.comnih.gov

For Alzheimer's disease, literature surveys have revealed that quinazoline derivatives may act as modulators or inhibitors of key pathological elements such as beta-amyloid and tau protein aggregation. neurosciencenews.comnih.gov Furthermore, they have been investigated as inhibitors of enzymes like cholinesterases and monoamine oxidases, which are established targets in AD therapy. neurosciencenews.comnih.gov For example, 8-hydroxyquinoline-based chelators, which share a core structural motif, have been explored for their ability to interact with metal ions that play a role in AD pathology, although clinical trials for compounds like 5-chloro-7-iodo-8-hydroxyquinoline have not been successful. nih.gov A patent has also described the use of heterocyclic quinazoline derivatives for neurodegenerative diseases, noting their potential neuroprotective and antioxidant properties. mdpi.com

In the context of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons, research has also pointed towards quinazoline alkaloids as potential therapeutic agents. researchgate.net The inhibition of enzymes like phosphodiesterase 10A (PDE10A) is being explored as a strategy for PD treatment, and quinazoline-related compounds have been identified as inhibitors of this enzyme. researchgate.net

The quinazoline framework is a well-established scaffold in the search for new analgesic agents. rsc.org Various derivatives have been synthesized and evaluated for their ability to alleviate pain, often showing significant activity in preclinical models. rsc.orgnih.gov

Notably, research has demonstrated the analgesic potential of chloro-substituted 2-phenylquinazoline derivatives. A study on pyrazole-substituted quinazolinones found that a 6-chloro-2-phenylquinazoline (B11867208) derivative exhibited a 43% inhibition in a model of acetic acid-induced peritonitis at a 10 mg/kg dose. This level of activity was substantial when compared to standard drugs like phenylbutazone (11% inhibition) under the same conditions. rsc.org Further supporting the role of halogen substitution, another study synthesized new condensed derivatives of anpirtoline, where the pyridine (B92270) ring was replaced by nuclei including 7-chloroquinazoline. The resulting compounds demonstrated analgesic activity that was at least comparable to that of the clinically used drugs flupirtine (B1215404) and tramadol. nih.gov These findings underscore the potential of chloro-phenyl-quinazoline structures as a basis for developing new analgesic compounds.

CompoundAnalgesic Activity ModelDose (mg/kg)% InhibitionReference Compound% Inhibition (Reference)
6-chloro-2-phenylquinazoline derivativeAcetic Acid Peritonitis1043%Phenylbutazone11%
7-chloroquinazoline derivative (Anpirtoline analog)Hot Plate / Acetic Acid WrithingN/AComparable to Flupirtine/TramadolFlupirtine / TramadolN/A

The evaluation of antioxidant activity is a crucial step in characterizing the biological profile of quinazoline derivatives. Several spectrophotometric methods are commonly employed to assess the capacity of these compounds to scavenge free radicals or reduce oxidizing agents. These assays are based on different chemical principles but collectively provide insight into the antioxidant potential of the tested molecules. jocpr.comnih.gov

One of the most frequently used methods is the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) assay. This method relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which results in the reduction of DPPH and a corresponding decrease in absorbance at approximately 517 nm, visually indicated by a color change from violet to yellow. nih.gov

Another common method is the ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. In this assay, the ABTS radical cation (ABTS•+) is generated, and the antioxidant capacity of the test compound is measured by its ability to quench this radical, leading to a reduction in absorbance. jocpr.com Studies have indicated that the ABTS assay, along with the CUPRAC assay, can be more sensitive and provide more reliable results for quinazolinone derivatives compared to the DPPH assay. nih.gov

The CUPRAC (Cupric Reducing Antioxidant Capacity) assay is based on the reduction of the cupric ion (Cu2+) to the cuprous ion (Cu+) by the antioxidant compound. The resulting cuprous ion forms a colored chelate with a reagent like neocuproine, and the absorbance of this complex is measured to determine the antioxidant capacity. nih.gov The results from these various assays help to build a comprehensive understanding of the structure-antioxidant activity relationships for compounds like this compound and its analogs. jocpr.comnih.gov

Advanced Applications and Future Research Directions for 8 Chloro 2 Phenylquinazoline Derivatives

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The 8-chloro-2-phenylquinazoline core serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its chemical structure offers reactive sites that can be strategically modified to develop novel pharmaceutical agents. The chlorine atom at the 8-position and the phenyl group at the 2-position can be functionalized to create derivatives with tailored pharmacological profiles.

Notably, 4-chloro-2-phenylquinazoline (B1330423), a closely related analog, is a reactant in the synthesis of molecules with antitrypanosomal, antitumor, antibacterial, and HCV NS3/4A protease inhibitory activities. chemicalbook.com This highlights the utility of the chloro-phenyl-quinazoline scaffold as a versatile precursor for generating diverse therapeutic agents. The synthetic accessibility and the ability to introduce various substituents make these compounds valuable intermediates in drug discovery programs. For instance, a modified fusion reaction technique has been developed for the synthesis of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one, avoiding the use of solvents and improving the efficiency of creating these key intermediates. researchgate.net

Potential Applications in Agrochemical and Materials Science

Beyond pharmaceuticals, the inherent bioactivity of the quinazoline (B50416) nucleus extends to the field of agrochemicals. Various quinazoline derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. tandfonline.com One study highlighted 4-chloroquinazoline (B184009) for its fungicidal activity, although it did not proceed to further stages of investigation. tandfonline.com The 4(3H)-quinazolinone scaffold, in particular, is recognized for its versatility in discovering new lead compounds in both drug and agrochemical research. mdpi.com While specific studies on this compound in agrochemical applications are not widely reported, the established activity of related quinazolines suggests a promising area for future exploration.

In the realm of materials science, quinazoline and quinazolinone compounds are utilized in the preparation of various functional materials. nih.gov The aromatic and heterocyclic nature of the quinazoline core provides a platform for designing molecules with specific electronic and optical properties. Although detailed applications of this compound in materials science are still emerging, the broader class of quinazoline derivatives is being explored for its potential in advanced materials. researchgate.net

Photophysical Properties of Quinazoline Scaffolds for Advanced Materials

The unique electronic structure of the quinazoline scaffold endows it with interesting photophysical properties, making it a candidate for applications in advanced materials, including optoelectronics.

UV-Vis Absorption and Emission Characteristics

Quinazoline derivatives typically exhibit distinct absorption and emission spectra. The UV-visible absorption spectra of quinazoline derivatives often show two main bands. researchgate.net The absorption and fluorescence characteristics can be influenced by the nature and position of substituents on the quinazoline ring. researchgate.net For instance, theoretical studies on some quinazoline derivatives have shown that they can strongly absorb light in the UVA region (around 340 nm) and exhibit weak fluorescence emission in the visible light region. orientjchem.org This property makes them potential candidates for applications such as sunscreens. orientjchem.org

Below is a table summarizing the photophysical data for selected quinazoline derivatives, demonstrating the influence of substituents on their optical properties.

CompoundAbsorption Maxima (nm)Emission Maxima (nm)Solvent
2-(4-fluorophenyl) substituted derivativeMultiple maxima observed-CHCl3
Derivative with 6- and 8-phenyl groupsBroadened absorption-CHCl3
HQ277-THF
HQS326Weak emission in visible rangeTHF
HQSe354Weak emission in visible rangeTHF

Data compiled from multiple sources. researchgate.netorientjchem.org

Design of Donor-Acceptor Systems for Optoelectronic Applications

The quinazoline scaffold can be incorporated into donor-acceptor (D-A) molecular architectures, which are fundamental to the design of materials for optoelectronic applications. In such systems, the quinazoline moiety can act as either the electron donor or acceptor, depending on the other components of the molecule. The goal is to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a key process in many optoelectronic devices. nih.gov The design of these systems allows for the tuning of the energy bandgap and can lead to luminescent materials that emit light across a wide spectral range. nih.gov The synthesis of D-A molecules based on various heterocyclic systems has been a strategy to develop materials with nonlinear optical (NLO) properties. google.com

Exploration of Molecular Hybridization and Hybrid Analog Development with Other Bioactive Pharmacophores

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.gov This approach aims to develop new chemical entities with improved affinity, efficacy, and safety profiles, or to overcome drug resistance. nih.gov The quinazoline nucleus is an excellent scaffold for molecular hybridization due to its diverse biological activities. mdpi.com

By combining the quinazoline core with other known bioactive moieties, researchers can create hybrid analogs that may exhibit synergistic or entirely new biological effects. nih.gov This strategy has been successfully employed to develop quinazoline-based hybrids with anticancer, antimicrobial, and anti-inflammatory properties. The resulting hybrid compounds can potentially interact with multiple biological targets, which is a significant advantage in treating complex diseases. mdpi.com

Future Research Challenges and Opportunities in Designing Next-Generation Quinazoline-Based Compounds

The development of next-generation quinazoline-based compounds presents both challenges and exciting opportunities. A significant challenge lies in achieving target selectivity to minimize off-target effects and associated toxicities. The rise of drug resistance, particularly in cancer and infectious diseases, necessitates the design of novel quinazoline derivatives that can circumvent these resistance mechanisms.

Future research should focus on the rational design of quinazoline derivatives based on a deeper understanding of their structure-activity relationships (SAR) and their interactions with biological targets. The exploration of novel synthetic methodologies will be crucial for accessing a wider chemical space of quinazoline derivatives. Furthermore, the application of computational modeling and artificial intelligence in drug design can accelerate the discovery of new quinazoline-based therapeutic agents.

The promising photophysical properties of quinazolines also open up avenues for their application in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy agents. Continued interdisciplinary research will be key to unlocking the full potential of the this compound scaffold and its derivatives in both medicine and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Chloro-2-phenylquinazoline, and what key intermediates are involved?

  • Methodology : Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with chloro-substituted benzaldehyde precursors. For example, multi-step protocols may include halogenation at the quinazoline core using POCl₃ or other chlorinating agents, followed by Suzuki coupling to introduce the phenyl group .
  • Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to minimize side products like over-chlorinated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns. The chloro group at position 8 deshields adjacent protons, producing distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic chlorine patterns .
  • X-ray Crystallography : If crystals are obtainable, compare bond angles and torsion angles with structurally similar quinazolines (e.g., 4-Chloro-2-phenylquinazoline) to validate geometry .

Q. What are the standard purity assessment protocols for this compound?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity ≥95% is typical for research-grade material .
  • Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can contradictory data in literature regarding the reactivity of this compound be systematically addressed?

  • Methodology :

  • Reproducibility Tests : Replicate reported reactions under controlled conditions (e.g., anhydrous vs. ambient moisture).
  • Computational Modeling : Use DFT calculations to compare activation energies for proposed reaction pathways (e.g., nucleophilic substitution at C8 vs. C2) .
  • Cross-Validation : Compare spectroscopic data across multiple batches and independent labs to identify systematic errors .

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

  • Methodology :

  • Directed Metalation : Employ LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, enabling controlled substitution .
  • Catalytic Cross-Coupling : Use Pd(PPh₃)₄ with arylboronic acids to modify the phenyl group while preserving the chloro substituent .
  • Table : Example reaction conditions for Suzuki-Miyaura coupling:
CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃DMF/H₂O78
Pd(dba)₂CsFTHF85

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents at positions 6 and 7. Test inhibition of kinase targets (e.g., EGFR) using enzymatic assays .
  • Molecular Docking : Map interactions between the chloro group and hydrophobic pockets in target proteins (e.g., PDB: 1M17) .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity with IC₅₀ values .

Q. What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

  • Methodology :

  • Schlenk Techniques : Conduct reactions under argon/nitrogen using flame-dried glassware.
  • Quenching Protocols : Add reactions to ice-cold aqueous NaHCO₃ to neutralize residual POCl₃ .
  • Safety : Use chemical-resistant gloves (e.g., nitrile) and fume hoods to avoid exposure to toxic intermediates .

Guidelines for Data Reporting

  • Experimental Reproducibility : Document reaction scales, solvent grades, and catalyst lot numbers to aid replication .
  • Conflict Resolution : If spectral data conflicts with literature, provide raw NMR/MS files in supplementary materials and cite calibration standards (e.g., TMS for NMR) .
  • Ethical Compliance : Adhere to institutional safety protocols and disclose any modifications to published methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.